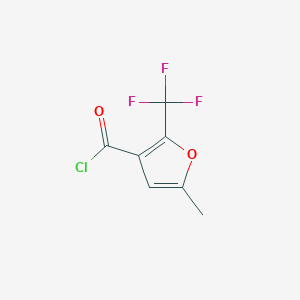

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUNYUKKNWEHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379627 | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-66-1 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175276-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride CAS 175276-66-1

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1)

Introduction

This compound, identified by CAS Number 175276-66-1, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a furan core, a five-membered aromatic heterocycle, substituted with three key functional groups: a reactive acyl chloride, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This unique combination of features makes it a valuable and versatile building block for the synthesis of complex molecular architectures with tailored biological activities. The trifluoromethyl moiety, in particular, is a well-established pharmacophore known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive overview of its synthesis, reactivity, applications, and handling protocols for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These data are essential for its proper handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 175276-66-1 | [5][6][7] |

| Molecular Formula | C₇H₄ClF₃O₂ | [5][6] |

| Molecular Weight | 212.55 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Appearance | Liquid (typical) | [8] |

| Purity | Typically >95% | [8] |

| InChI Key | YJUNYUKKNWEHBQ-UHFFFAOYSA-N | [5][8] |

Synthesis and Manufacturing

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. This transformation is a cornerstone of organic synthesis, converting a relatively stable carboxylic acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.

The reagent of choice for this conversion is often thionyl chloride (SOCl₂).[9][10][11] This preference is rooted in its efficiency and the practical advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[12][13] This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion and leaving a relatively clean crude product that can be purified by distillation.[12] Other chlorinating agents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a superior balance of reactivity and convenience.[9][12][13]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general laboratory-scale procedure for the preparation of the title compound.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours.[10] Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification: The resulting crude acyl chloride can be purified by fractional distillation under vacuum to yield the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between its three key functional components: the acyl chloride, the methyl group, and the trifluoromethyl group on the furan ring.

-

Acyl Chloride: This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This reactivity is the foundation of its utility as a synthetic building block.

-

Furan Ring: Furan is an electron-rich aromatic heterocycle, generally susceptible to electrophilic attack.[14] However, its aromaticity is less pronounced than that of benzene, and it can also participate in reactions like Diels-Alder cycloadditions.[14][15]

-

Substituent Effects:

-

Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, the CF₃ substituent deactivates the furan ring towards electrophilic aromatic substitution. It also enhances the acidity of nearby protons and influences the regiochemistry of reactions.[3]

-

Methyl (-CH₃) Group: This is an electron-donating group that activates the furan ring, opposing the effect of the CF₃ group.

-

The combination of these groups creates a unique electronic profile, directing the molecule's reactivity primarily through the acyl chloride for coupling reactions while modulating the properties and stability of the core furan ring.

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of high-value, biologically active molecules.

-

Pharmaceuticals: The trifluoromethyl group is present in numerous FDA-approved drugs, where it often improves metabolic stability and cell membrane permeability.[4] This building block allows for the straightforward incorporation of the trifluoromethyl-furan scaffold into drug candidates. The acyl chloride functionality enables the rapid generation of compound libraries by reacting it with various amines and alcohols to create diverse amides and esters for structure-activity relationship (SAR) studies.

-

Agrochemicals: Fluorine-containing compounds are also critically important in modern agrochemicals, including fungicides, herbicides, and insecticides.[16][17] The unique electronic and steric properties imparted by the fluorinated furan motif can lead to the discovery of new active ingredients with improved efficacy and selectivity.

The general workflow involves a simple coupling reaction, as illustrated below.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are paramount when handling this compound.

-

Hazards: This compound is corrosive and causes severe skin burns and eye damage.[18][19] It is highly sensitive to moisture and will react with water (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[18] Inhalation of vapors or mists may cause respiratory irritation.[20]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[18] Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

A flame-resistant lab coat.

-

Chemical safety goggles and a face shield.[19]

-

-

Handling: Use only in a well-ventilated area.[20][21] Keep away from water, bases, and strong oxidizing agents.[18] All equipment should be thoroughly dried before use to prevent hydrolysis.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[18] The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[18][20]

Conclusion

This compound is a potent and valuable chemical intermediate. Its pre-installed trifluoromethyl group and furan core, combined with the high reactivity of the acyl chloride handle, make it an efficient building block for accessing novel chemical space in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory and beyond.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. [Link]

-

YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

ResearchGate. ChemInform Abstract: Fluorinated Acetylenes. Part 9. Reaction of Furan with the Phenylethanoate Esters Derived from Trifluoropropynyl Secondary Alcohols. [Link]

-

National Institutes of Health. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]

-

National Institutes of Health. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

Royal Society of Chemistry. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

-

ResearchGate. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. [Link]

-

ResearchGate. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

The Good Scents Company. 5-methyl-2-furan carboxylic acid. [Link]

-

MDPI. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][9][11]benzothiazinium Chloride as Anticancer Agent. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MilliporeSigma. 5-methyl-2-(trifluoromethyl)furan-3-carbonyl compound. [Link]

-

PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]

-

Matrix Fine Chemicals. 2-METHYL-5-PHENYLFURAN-3-CARBONYL CHLORIDE. [Link]

Sources

- 1. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodscentscompany.com]

- 2. Page loading... [guidechem.com]

- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. 5-Methyl-2-(trifluoromethyl)-3-furoyl chloride,tech. [cymitquimica.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. fpc.com.tw [fpc.com.tw]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

For: Researchers, scientists, and drug development professionals.

Abstract

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluoromethyl group and the furan scaffold, make it a valuable synthon for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available spectral data for this specific compound is limited, this document serves as a robust methodological framework for researchers working with this and structurally related molecules.

Introduction: The Significance of Fluorinated Furans in Modern Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. When coupled with a furan ring, a versatile aromatic heterocycle, the resulting scaffold offers a rich platform for chemical exploration. This compound (CAS 175276-66-1) is a reactive acyl chloride derivative, poised for a variety of chemical transformations, making a thorough understanding of its spectral properties paramount for its effective utilization in synthesis.[1][2][3]

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 175276-66-1 | [1] |

| Molecular Formula | C₇H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 212.55 g/mol | [1][2] |

| Physical Form | Solid |

graph MolStructure { layout=neato; node [shape=plaintext]; edge [style=bold];// Atoms O1 [label="O", pos="0,1!", color="#EA4335"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!", fontcolor="#FFFFFF", fillcolor="#4285F4"]; C5 [label="C", pos="-1.2,-0.5!"]; C_Me [label="CH₃", pos="-2.4,-1!"]; C_CF3 [label="C", pos="2.4,1!"]; F1 [label="F", pos="3.2,0.2!", color="#34A853"]; F2 [label="F", pos="3.2,1.8!", color="#34A853"]; F3 [label="F", pos="1.8,1.5!", color="#34A853"]; C_COCl [label="C", pos="2.4,-1!"]; O_CO [label="O", pos="3.2,-0.2!", color="#EA4335"]; Cl [label="Cl", pos="3.2,-1.8!", color="#FBBC05"]; H4 [label="H", pos="-0.5, -1.8!", fontcolor="#5F6368"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C5 -- C_Me; C2 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C3 -- C_COCl; C_COCl -- O_CO [style=double]; C_COCl -- Cl; C4 -- H4;

// Double bonds in furan ring C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methyl and furan protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~2.4 | Singlet (s) | 3H | The methyl group at the C5 position is expected to resonate in the typical allylic/benzylic region. The absence of adjacent protons will result in a singlet. |

| Furan-H | ~6.5 | Singlet (s) | 1H | The single proton on the furan ring at the C4 position will appear as a singlet. Its chemical shift will be influenced by the adjacent electron-withdrawing carbonyl group and the electron-donating methyl group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the three fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Rationale |

| -CH₃ | ~15 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |

| C4 | ~115 | Singlet | The protonated carbon of the furan ring. |

| C3 | ~120 | Singlet | The carbon bearing the carbonyl chloride group. |

| -CF₃ | ~120 | Quartet (q, ¹JCF ≈ 270 Hz) | The trifluoromethyl carbon shows a large one-bond coupling to the three fluorine atoms. |

| C5 | ~150 | Singlet | The carbon attached to the methyl group. |

| C2 | ~155 | Quartet (q, ²JCF ≈ 35 Hz) | The carbon attached to the trifluoromethyl group will show a smaller two-bond coupling to the fluorine atoms. |

| -C(O)Cl | ~160 | Singlet | The carbonyl carbon of the acyl chloride. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CF₃ | ~ -60 to -70 | Singlet (s) | 3F | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet, as there are no nearby protons to couple with. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is anhydrous, as the acyl chloride is moisture-sensitive.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a standard one-pulse ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100 | Weak | C-H (furan ring) | Stretching |

| ~2950 | Weak | C-H (methyl) | Stretching |

| ~1780 | Strong | C=O (acyl chloride) | Stretching |

| ~1600, ~1500 | Medium | C=C (furan ring) | Stretching |

| ~1300-1100 | Strong | C-F (trifluoromethyl) | Stretching |

| ~1100-1000 | Medium | C-O-C (furan ring) | Stretching |

| ~800 | Medium | C-Cl | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Phase: Dissolve a small amount of the compound in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) and acquire the spectrum in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or the solvent. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 212/214 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks. |

| 177 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |

| 149 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment. |

| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent and inject it into a GC-MS system.

-

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules and will likely produce informative fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could also be used, particularly with LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Safety and Handling

This compound is an acyl chloride and should be handled with care.

-

Hazards: It is expected to be corrosive and moisture-sensitive. It may cause eye irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. The combined data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry will provide unambiguous evidence for its structure. This guide provides the theoretical basis and practical protocols for researchers to confidently acquire and interpret the necessary spectral data, enabling the effective use of this valuable fluorinated building block in their synthetic endeavors.

References

Sources

stability and reactivity of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

An In-depth Technical Guide to the Stability and Reactivity of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly reactive, fluorinated heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural features—a furan core substituted with a nucleophilically-activating methyl group and a powerfully electron-withdrawing trifluoromethyl group—make it a versatile intermediate for introducing complex functionalities into target molecules. This guide provides an in-depth analysis of its chemical properties, stability considerations, and reactivity profile, offering field-proven insights for its effective and safe utilization in research and development, particularly in the synthesis of novel agrochemicals and pharmaceuticals.

Section 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.[1][2][3]

| Property | Value |

| CAS Number | 175276-66-1 |

| Molecular Formula | C₇H₄ClF₃O₂ |

| Molecular Weight | 212.55 g/mol |

| Appearance | Not specified; typically a liquid or low-melting solid at room temperature. |

| Boiling Point | Data not available; expected to be relatively volatile. |

| Melting Point | Data not available; related compounds like 5-Methylfuran-2-carbonyl chloride melt at 27-31 °C. |

Section 2: Synthesis and Preparation

The standard and most reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid.[4] This conversion is a cornerstone of organic synthesis, transforming a relatively stable carboxylic acid into a highly activated acyl chloride ready for subsequent transformations.[5]

The choice of chlorinating agent is critical and dictates the reaction conditions and byproducts. Thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient removal of its gaseous byproducts (SO₂ and HCl).[6][7]

Synthetic Workflow: Carboxylic Acid to Acyl Chloride

Caption: General workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Thionyl Chloride

This protocol describes a representative procedure for converting the parent carboxylic acid to the target acyl chloride.

-

Preparation : Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.

-

Charging the Reactor : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq).

-

Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂, typically 2-5 eq) to the flask. The reaction can be run neat or in an inert solvent like dichloromethane (DCM).[7] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction : The mixture is typically heated to reflux and stirred for several hours.[7] The progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.

-

Work-up and Isolation : After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The low boiling point of thionyl chloride (76 °C) facilitates its removal.[8] The crude acyl chloride residue is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.

Section 3: Stability, Storage, and Handling

Acyl chlorides as a class are defined by their high reactivity, which conversely means they have limited stability under ambient conditions.[9][10]

Stability Profile

-

Moisture Sensitivity (Hydrolysis) : The paramount stability concern for this compound is its extreme sensitivity to moisture. It reacts readily, often vigorously, with water to hydrolyze back to the parent carboxylic acid and hydrogen chloride (HCl).[11][12][13] This reaction is the primary mode of degradation. Exposure to humid air will cause the compound to fume as it reacts with atmospheric moisture, producing corrosive HCl gas.[12][14]

-

Thermal Stability : While specific data is lacking, acyl chlorides can undergo thermal decomposition, often through the elimination of HCl to form ketenes where structurally possible.[15] It is prudent to avoid prolonged exposure to high temperatures.

-

Incompatible Materials : The compound should be considered incompatible with a wide range of nucleophiles, including water, alcohols, amines, strong bases, and oxidizing agents.[16]

Recommended Storage and Handling Protocols

-

Storage : To ensure longevity and purity, the compound must be stored under strictly anhydrous conditions.[9]

-

Use tightly sealed containers with high-quality, moisture-resistant caps. Wrapping the cap seal with Parafilm or electrical tape can provide an additional barrier.[14]

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[16]

-

For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to displace moisture and air.[16][17]

-

-

Handling : Due to its corrosive and reactive nature, all manipulations must be performed with stringent safety measures.[13]

-

Work Area : Handle exclusively within a certified chemical fume hood to contain fumes and provide protection from inhalation.[16]

-

Inert Atmosphere : When transferring or aliquoting, use of a glovebox or standard inert atmosphere techniques (e.g., Schlenk line) is best practice to prevent hydrolysis.[17]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

-

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high electrophilicity of its carbonyl carbon. This is significantly enhanced by the inductive electron-withdrawing effects of three key features: the carbonyl oxygen, the adjacent chlorine atom, and the potent trifluoromethyl group on the furan ring.[10] This renders the compound highly susceptible to attack by a vast array of nucleophiles, proceeding primarily through a nucleophilic acyl substitution mechanism.[9][18]

General Mechanism: Nucleophilic Acyl Substitution

The reaction follows a characteristic two-step addition-elimination pathway. The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is an excellent leaving group.[9][19]

Caption: The addition-elimination mechanism for acyl chlorides.

Key Synthetic Transformations

-

Esterification (Reaction with Alcohols) : It reacts readily with primary and secondary alcohols to form the corresponding esters.[18][20] These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct, which can otherwise lead to side reactions.[8][18]

-

Amide Formation (Reaction with Amines) : The reaction with ammonia, primary amines, or secondary amines is typically rapid and exothermic, yielding primary, secondary, or tertiary amides, respectively.[18][20] Stoichiometrically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the liberated HCl.[20]

-

Anhydride Formation : Reaction with a carboxylate salt (R'COO⁻) efficiently produces mixed or symmetrical carboxylic acid anhydrides.[13][18]

-

Friedel-Crafts Acylation : As a potent acylating agent, it can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming aryl ketones. The furan ring itself is highly activated towards electrophilic substitution, a property relevant to its own synthesis and potential side reactions.[21]

-

Formation of Acyl Azides (Precursor to Curtius Rearrangement) : It can react with an azide salt (e.g., sodium azide) to form an acyl azide. This intermediate is not typically isolated but is thermally decomposed in situ to an isocyanate via the Curtius Rearrangement, providing a pathway to amines, ureas, and carbamates.[22][23]

Protocol 2: Synthesis of a Secondary Amide

This protocol provides a practical example of the reactivity of this compound.

-

Preparation : In a fume hood, dissolve a primary amine (e.g., aniline) (2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Substrate Addition : Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

-

Reaction : Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. A precipitate (the amine hydrochloride salt) will likely form immediately.

-

Completion : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until analysis (e.g., by TLC or LC-MS) shows complete consumption of the acyl chloride.

-

Work-up : Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to dissolve the amine salt. Separate the organic layer.

-

Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Section 5: Quenching and Waste Disposal

Unused or residual acyl chloride must be safely neutralized ("quenched") before disposal.

-

Procedure : The quenching process should be done slowly and in a controlled manner to manage the exothermic reaction.[24] The reagent can be slowly added to a stirred, cooled solution of a weak nucleophile.

-

Alcohol-Based Quenching : Slowly adding the acyl chloride to an excess of a simple alcohol like methanol or isopropanol is a common and safe method, converting it to a less reactive ester.[24]

-

Aqueous Quenching : While reactive, slow addition to a large volume of cold water or a dilute basic solution (e.g., sodium bicarbonate) is also effective, though it produces corrosive HCl.[24] This should be done with caution in a fume hood.

-

-

Disposal : All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[24]

References

- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- Hydrolysis of acid/acyl chlorides with w

- Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides. New Journal of Chemistry (RSC Publishing).

- Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. (2025). YouTube.

- Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Acid to Acid Chloride - Common Conditions.

- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide: CIE A level chemistry support.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube.

- Acid chlorides | Organic Chemistry II Class Notes. Fiveable.

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. MilliporeSigma.

- Acyl chloride. Sciencemadness Wiki.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- Acyl chlorides stability. (2020). Sciencemadness Discussion Board.

- Curtius Rearrangement: DPPA & Mechanism - Review & Example. (2023). StudySmarter.

- Acetyl Chloride Storage. (2023). Reddit.

- Acetyl chloride - SAFETY D

- Acyl Chlorides (A-Level). ChemistryStudent.

- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.

- A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams.

- Heterocyclic Chemistry. University course notes.

- 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. PubChem.

- Acyl chloride. Wikipedia.

- This compound | CAS 175276-66-1. Santa Cruz Biotechnology.

- Curtius Rearrangement. Organic Chemistry Portal.

- This compound. Echemi.

- 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | 17515-74-1. Sigma-Aldrich.

- This compound. Amerigo Scientific.

- 5-Methylfuran-2-carbonyl chloride 97 14003-11-3. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. savemyexams.com [savemyexams.com]

- 12. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 13. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 14. reddit.com [reddit.com]

- 15. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 19. youtube.com [youtube.com]

- 20. savemyexams.com [savemyexams.com]

- 21. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 22. studysmarter.co.uk [studysmarter.co.uk]

- 23. Curtius Rearrangement [organic-chemistry.org]

- 24. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride in Organic Solvents

For Applications in Pharmaceutical and Chemical Synthesis

Executive Summary

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a specialized acyl chloride of significant interest as a reactive intermediate in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Its utility is intrinsically linked to its behavior in solution, where it can be manipulated to form esters, amides, and other derivatives. However, the very reactivity that makes this compound valuable also presents a significant challenge: its tendency to react with many common solvents. This guide provides a detailed analysis of the predicted solubility and chemical compatibility of this compound. Moving beyond simple data provision, this document offers a predictive framework based on physicochemical principles and outlines robust, self-validating experimental protocols for researchers to determine solubility accurately while mitigating compound degradation.

Physicochemical Profile and Inherent Reactivity

A thorough understanding of the solubility of this compound begins with an analysis of its molecular structure and inherent chemical reactivity. The compound's properties are dictated by the interplay of the furan ring, an electron-withdrawing trifluoromethyl group, and the highly electrophilic acyl chloride functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175276-66-1 | [1][2] |

| Molecular Formula | C₇H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 212.55 g/mol | [1][2] |

| Functional Group | Acyl Chloride | [3] |

The key to understanding this molecule's behavior in solution is recognizing that it is not an inert solute. Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[5] Consequently, the concept of "solubility" in nucleophilic solvents is inseparable from "reactivity."

Any solvent containing nucleophilic groups will react, often vigorously, with the acyl chloride. This includes:

-

Protic Solvents: Water, alcohols, and phenols will readily attack the acyl chloride to form the corresponding carboxylic acid or ester, respectively, releasing hydrogen chloride (HCl) gas in the process.[5][6][7] Therefore, the compound cannot be considered soluble in these solvents; it is consumed by them in a chemical reaction.

-

Amines: Ammonia and primary or secondary amines are potent nucleophiles that will react to form amides.[3][5]

This inherent reactivity dictates that for true dissolution without degradation, only anhydrous, aprotic solvents are suitable.

Caption: Reactivity vs. Dissolution pathways for the acyl chloride.

Predictive Solubility in Aprotic Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this polar molecule in a range of common anhydrous aprotic solvents. The presence of the polar carbonyl group and the trifluoromethyl group suggests good solubility in solvents of moderate to high polarity.

Table 2: Predicted Solubility and Compatibility Profile

| Solvent Class | Examples | Predicted Solubility | Rationale & Causality |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have sufficient polarity to dissolve the acyl chloride, are aprotic, and are generally inert towards this functional group. DCM is an excellent choice for reactions.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are polar aprotic solvents capable of dissolving the compound. Crucial: Must be anhydrous, as ethers can contain water and peroxide impurities that can degrade the sample. THF is a common choice but must be properly dried.[9] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | High | ACN is a good solvent for analysis and reactions.[10] DMF will also dissolve the compound, but caution is advised as technical grade DMF can contain amine impurities, and it can act as a catalyst for some acyl chloride reactions.[8] |

| Aromatic | Toluene, Benzene | Moderate to Low | These nonpolar solvents are less likely to effectively solvate the highly polar acyl chloride. Limited solubility is expected. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | As nonpolar solvents, alkanes are poor choices for dissolving this polar compound. They are more suitable as anti-solvents for crystallization. |

| Protic / Nucleophilic | Water, Methanol, Ethanol, Amines | Incompatible (Reacts) | These solvents will react to form degradation products. They should be strictly avoided unless a specific derivatization is intended.[3][5][7] |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, researchers must determine solubility experimentally. The high reactivity of the compound necessitates rigorous adherence to anhydrous techniques to ensure the integrity of the measurement. The following protocols are designed to be self-validating.

Prerequisite: Rigorous Anhydrous Technique

The trustworthiness of any measurement hinges on the complete exclusion of moisture.

-

Glassware: All glassware (vials, flasks, syringes, filters) must be oven-dried at >120°C for several hours and cooled in a desiccator immediately before use. Alternatively, glassware can be flame-dried under vacuum.[8]

-

Solvents: Use only freshly distilled or commercially available anhydrous solvents (<50 ppm water). Solvents should be handled under an inert atmosphere.

-

Atmosphere: All manipulations should be performed under a dry, inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[9]

Workflow 1: Gravimetric Determination for High Solubility

This method is suitable for solvents where solubility is expected to be high (>10 mg/mL).

-

Sample Preparation: In an inert atmosphere, add an excess of this compound to a tared vial.

-

Equilibration: Add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent. Seal the vial and stir or agitate at a constant, controlled temperature (e.g., 25°C) for several hours to ensure equilibrium is reached and a saturated solution is formed.

-

Isolation: Allow the excess solid to settle. Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant using a dry syringe fitted with a PTFE syringe filter to exclude any solid particulates.

-

Solvent Removal: Transfer the filtered supernatant to a second tared vial. Remove the solvent under high vacuum.

-

Quantification: Once the solvent is fully removed, weigh the vial containing the solid residue. The difference in weight corresponds to the mass of solute dissolved in the transferred volume.

-

Calculation: Express solubility in g/100 mL or mg/mL.

Workflow 2: HPLC-Based Determination with In-Situ Derivatization

For solvents with low to moderate solubility, an analytical approach offers greater precision. This method cleverly uses the compound's reactivity for stable quantification.

-

Saturated Solution: Prepare a saturated solution as described in steps 1 & 2 of the gravimetric method.

-

Filtration & Dilution: Filter the saturated solution through a PTFE syringe filter. Perform a precise serial dilution of the clear supernatant into the same anhydrous solvent.

-

Derivatization: Take a known aliquot of each diluted sample and quench it by adding a large excess of anhydrous methanol. This rapidly and quantitatively converts the reactive acyl chloride into its stable methyl ester derivative.[10]

-

Standard Curve: Prepare a standard curve using a pure, isolated sample of the methyl ester derivative.

-

HPLC Analysis: Analyze the derivatized samples and standards by HPLC-UV. The concentration of the methyl ester in the samples can be accurately determined from the standard curve.

-

Calculation: Back-calculate the original concentration of the acyl chloride in the saturated solution.

Caption: Experimental workflows for solubility determination.

Safety and Handling Considerations

Acyl chlorides are hazardous materials that must be handled with appropriate precautions in a chemical fume hood.[11]

-

Corrosivity: The compound is corrosive and will cause severe skin burns and eye damage upon contact.[12][13]

-

Moisture Sensitivity: It reacts with moisture in the air to release corrosive hydrogen chloride gas, which is a respiratory irritant.[6][11] This is often observed as fuming when the container is opened.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][14]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[11]

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity. True solubility can only be achieved in anhydrous, aprotic solvents. High solubility is predicted in chlorinated solvents (DCM), ethers (anhydrous THF), and polar aprotic solvents (acetonitrile), while poor solubility is expected in nonpolar aromatic and alkane solvents. Due to the lack of public data, experimental verification is essential. The detailed gravimetric and HPLC-based protocols provided in this guide offer robust and reliable methods for this determination, emphasizing the critical importance of anhydrous techniques to ensure data integrity. By understanding the interplay of solubility and reactivity, researchers can effectively utilize this valuable synthetic intermediate.

References

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

-

Matheson Tri-Gas, Inc. (2021). Safety Data Sheet - Methyl chloride. [Link]

-

MaChemGuy. (2016). Reactions of Acyl Chlorides. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759851, 5-Methylfuran-2-carbonyl chloride. [Link]

-

Reddit. (2021). r/chemhelp - Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?[Link]

- Google Patents. (n.d.).

-

ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. savemyexams.com [savemyexams.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 5-Methylfuran-2-carbonyl chloride | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

synthesis route to 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Executive Summary

This guide provides a comprehensive technical overview of a viable synthetic route to this compound, a valuable building block for researchers in medicinal chemistry and drug development. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. This document details a two-part synthetic strategy: the initial construction of the 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid core, followed by its conversion to the highly reactive acyl chloride derivative. The causality behind experimental choices, detailed protocols, and reaction mechanisms are presented to provide a field-proven and scientifically rigorous resource for laboratory application.

Introduction

The furan nucleus is a prevalent scaffold in a multitude of biologically active molecules and natural products[3]. The incorporation of a trifluoromethyl (CF₃) substituent into the furan ring can significantly enhance its chemical stability, particularly against acidic conditions, and modulate its pharmacological properties[3][4]. The strong electron-withdrawing nature of the CF₃ group can profoundly influence the molecule's electronic profile, often leading to improved therapeutic efficacy[1]. This compound, as a reactive acyl chloride, serves as a pivotal intermediate, enabling the facile introduction of this fluorinated furan moiety into larger, more complex molecules through reactions with a wide range of nucleophiles to form esters, amides, and ketones. This guide elucidates a robust pathway for its synthesis, empowering researchers to leverage this important structural motif in their discovery programs.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies the corresponding carboxylic acid as the immediate precursor. The acyl chloride can be readily formed from the carboxylic acid via a standard chlorination reaction. The core challenge lies in the construction of the substituted furan ring, which can be envisioned as being assembled from acyclic precursors through a cyclization-condensation strategy, such as the Paal-Knorr synthesis or related methods[5][6][7].

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Carboxylic Acid Precursor

The cornerstone of this synthesis is the efficient construction of the 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid intermediate (CAS 17515-74-1)[8][9]. While various methods exist for furan synthesis[10], the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, provides a robust and versatile approach[5][6][7].

Strategic Approach & Proposed Pathway

The proposed route involves the synthesis of a suitable 1,4-diketone precursor followed by acid-catalyzed cyclization. The key starting materials would be a trifluoromethyl-β-ketoester and an α-haloketone. The following pathway represents a scientifically sound and plausible approach based on established organic chemistry principles.

Caption: Proposed synthesis of the carboxylic acid precursor.

Experimental Protocol: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

Step 1: Synthesis of Ethyl 2-acetyl-4,4,4-trifluoro-3-methyl-3-oxobutanoate (1,4-Diketone Intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), cool the flask to 0 °C in an ice bath.

-

Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

-

Add 3-chloro-2-butanone dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by pouring it into a mixture of ice and dilute HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate. Purification may be achieved via column chromatography.

Step 2: Cyclization to 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

-

Add the crude 1,4-diketone intermediate from the previous step to concentrated sulfuric acid, cooled in an ice bath.

-

After the addition, slowly warm the mixture to room temperature and then heat to 80-90 °C for 2-3 hours, monitoring the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The resulting precipitate is the crude carboxylic acid. Filter the solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

Part II: Conversion to this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation that activates the carboxyl group for further reactions. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being a prevalent choice due to its efficacy and the convenient removal of byproducts[11][12][13].

Choice of Chlorinating Agent

The selection of a chlorinating agent depends on factors such as substrate sensitivity, desired purity, and reaction scale. Thionyl chloride is often preferred for its volatile byproducts (SO₂ and HCl), which simplifies the workup procedure[14][15].

| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification.[11] | Highly corrosive and moisture-sensitive. |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Volatile byproducts; often used for sensitive substrates. | More expensive than SOCl₂; toxic CO byproduct. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Highly reactive.[11] | Solid reagent; POCl₃ byproduct has a high boiling point. |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Requires a 3:1 acid-to-reagent stoichiometry; H₃PO₃ is a solid.[15] |

Recommended Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

-

Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure this compound[16][17]. The product is moisture-sensitive and should be handled under an inert atmosphere.

Reaction Mechanism with Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, which, after a series of steps, converts the hydroxyl group into an excellent leaving group, facilitating its displacement by a chloride ion[12][14].

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Safety Considerations

-

Thionyl Chloride (SOCl₂): is highly toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Trifluoromethylated Compounds: While generally stable, some fluorinated compounds can have unique toxicological profiles. Handle with care and avoid inhalation or skin contact.

-

Acidic Conditions: The use of concentrated sulfuric acid requires extreme caution. Always add acid to water/other solutions slowly and with cooling.

-

Gas Evolution: The chlorination reaction produces toxic gases (HCl, SO₂). The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., NaOH) to neutralize the acidic fumes.

Conclusion

This guide outlines a robust and logical synthetic strategy for the preparation of this compound. By first constructing the furanocarboxylic acid precursor via a proposed Paal-Knorr type cyclization and subsequently converting it to the target acyl chloride using thionyl chloride, researchers can efficiently access this valuable fluorinated building block. The detailed protocols, mechanistic insights, and discussion of reagent choices provide the necessary foundation for the successful implementation of this synthesis in a laboratory setting, aiding in the advancement of drug discovery and materials science research.

References

-

Organic Chemistry Portal. Acyl chloride synthesis. [Link]

-

Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Chemical Communications (RSC Publishing). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

ACS Publications. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. [Link]

-

Organic Chemistry Portal. Furan synthesis. [Link]

-

Pearson. Carboxylic Acid to Acid Chloride: Videos & Practice Problems. [Link]

-

Numerade. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? [Link]

-

Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

-

PubChem. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. [Link]

-

ResearchGate. Synthesis of Trifluoromethyl Derivatives of Furan. [Link]

-

The Journal of Organic Chemistry. (1991). Intermediates in the Paal-Knorr Synthesis of Furans. [Link]

-

PubChem. 5-Methylfuran-2-carbonyl chloride. [Link]

-

Amerigo Scientific. This compound. [Link]

-

RSC Publishing. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

-

ResearchGate. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

-

MDPI. (2021). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][18]benzothiazinium Chloride as Anticancer Agent. [Link]

-

PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

American Chemical Society. (2016). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (2024). t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl... [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid [sigmaaldrich.com]

- 10. Furan synthesis [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. echemi.com [echemi.com]

- 17. scbt.com [scbt.com]

- 18. Acyl chloride synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride: Starting Materials and Strategic Pathways

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the requisite starting materials, key chemical transformations, and field-proven insights into the synthesis of this valuable compound. Emphasis is placed on the strategic selection of precursors and the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic approach. This guide delves into the primary synthetic route proceeding via the key intermediate, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid, and explores the foundational reactions that enable its construction.

Introduction: The Significance of a Fluorinated Furan Building Block

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group (-CF₃) is of particular importance due to its strong electron-withdrawing nature and steric bulk.

This compound emerges as a highly valuable synthon, combining the privileged furan scaffold with a trifluoromethyl group. This specific arrangement of substituents provides a versatile platform for the synthesis of a diverse array of complex molecules with potential biological activity. The furan ring system is a common motif in natural products and pharmaceuticals, and its derivatization allows for the exploration of vast chemical space. The presence of the reactive carbonyl chloride group at the 3-position facilitates a wide range of subsequent chemical modifications, including amidation and esterification, making it a pivotal intermediate for library synthesis and lead optimization in drug discovery programs.

This guide will focus on the practical synthesis of this target molecule, with a primary emphasis on the selection and utilization of commercially available or readily accessible starting materials.

The Primary Synthetic Strategy: A Multi-Step Approach

The most direct and widely employed route to this compound involves a three-step sequence starting from readily available precursors. This strategy is centered around the initial construction of the substituted furan ring, followed by functional group manipulations to arrive at the final product.

The overall synthetic transformation can be visualized as follows:

Figure 1: Overview of the primary synthetic pathway.

This strategic approach is advantageous due to the convergent nature of the initial furan synthesis, which allows for the rapid assembly of the core heterocyclic structure. The subsequent hydrolysis and chlorination steps are generally high-yielding and well-established transformations.

Sourcing and Synthesis of Key Starting Materials

The success of this synthetic endeavor hinges on the quality and accessibility of two primary starting materials: Ethyl 4,4,4-trifluoroacetoacetate and 1-Chloro-2-propanone .

Ethyl 4,4,4-trifluoroacetoacetate

This fluorinated β-ketoester is a cornerstone of trifluoromethyl-containing heterocycle synthesis. It is commercially available from numerous chemical suppliers. For large-scale applications, its synthesis from simpler precursors is economically viable.

The most common industrial preparation involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[1]

Figure 2: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of ethyl acetate, generating the nucleophilic enolate required to attack the electrophilic carbonyl of ethyl trifluoroacetate. The reaction is typically performed in an alcoholic solvent corresponding to the ester's alcohol portion to prevent transesterification.

1-Chloro-2-propanone (Chloroacetone)

Chloroacetone is a readily available and relatively inexpensive α-haloketone. It serves as the three-carbon building block that will ultimately form the C4, C5, and the 5-methyl group of the furan ring. It is a lachrymatory agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Furan Ring Formation via Cyclocondensation

The core of this synthesis is the formation of the furan ring through a cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 1-chloro-2-propanone. This transformation is a variation of the Feist-Benary furan synthesis .

The reaction proceeds by the initial deprotonation of the active methylene group of the β-ketoester, followed by nucleophilic attack on the carbonyl of the α-haloketone, and subsequent cyclization and dehydration.

Detailed Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, ethyl 4,4,4-trifluoroacetoacetate is added dropwise at room temperature with stirring.

-

After the addition is complete, 1-chloro-2-propanone is added dropwise to the reaction mixture.

-

The resulting mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate, is then purified by vacuum distillation or column chromatography.

Trustworthiness of the Protocol: This protocol is a self-validating system as the progress of the reaction can be easily monitored by standard analytical techniques. The formation of the furan product will show a distinct spot on TLC with a different Rf value compared to the starting materials. The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.

Step 2: Saponification to the Carboxylic Acid

The ethyl ester of the furan derivative is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

Detailed Experimental Protocol:

-

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is dissolved in a mixture of ethanol and water.

-

An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete.

-

The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Conversion to the Acid Chloride

The final step is the conversion of the carboxylic acid to the highly reactive acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride with a catalytic amount of DMF is often preferred for its milder reaction conditions and cleaner byproducts (CO, CO₂, and HCl), which are all gaseous.

Detailed Experimental Protocol (using Oxalyl Chloride):

-

To a solution of 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Oxalyl chloride is then added dropwise to the stirred solution at room temperature.

-

The reaction is allowed to proceed at room temperature until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Alternative Synthetic Approaches

While the primary route described is the most common, other strategies for the synthesis of trifluoromethylated furans exist. One notable alternative involves the reaction of β-trifluoromethyl α,β-enones in a transition-metal-free method.[2] These methods, while potentially offering different substrate scopes, often require more complex starting materials.

Data Summary

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate, 1-Chloro-2-propanone | Sodium ethoxide, Ethanol | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | 60-75% |

| 2 | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | Sodium hydroxide, Ethanol/Water | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | 85-95% |

| 3 | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | Oxalyl chloride, cat. DMF, Dichloromethane | This compound | >90% |

Conclusion